molecular formula C22H28F3N3O2SSi B563074 2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]thio]-5-(tert-butyldimethylsilyloxy)-1H-benzimidazole CAS No. 1076198-62-3

2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]thio]-5-(tert-butyldimethylsilyloxy)-1H-benzimidazole

Cat. No.: B563074
CAS No.: 1076198-62-3
M. Wt: 483.625
InChI Key: XSUQJEQHDCQXRR-UHFFFAOYSA-N
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Description

2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]thio]-5-(tert-butyldimethylsilyloxy)-1H-benzimidazole is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]thio]-5-(tert-butyldimethylsilyloxy)-1H-benzimidazole typically involves multiple steps. One common method starts with the reaction of 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine with 1H-benzimidazole-2-thiol under specific conditions to form the desired product . The reaction conditions often include the use of solvents like DMSO or methanol and may require inert atmospheres and low temperatures to ensure the stability of intermediates and the final product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to achieve the desired quality and quantity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]thio]-5-(tert-butyldimethylsilyloxy)-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridyl and benzimidazole rings, using reagents like sodium hydride or alkyl halides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydride). The reaction conditions vary but often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway and product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or other reduced forms of the compound.

Scientific Research Applications

2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]thio]-5-(tert-butyldimethylsilyloxy)-1H-benzimidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]thio]-5-(tert-butyldimethylsilyloxy)-1H-benzimidazole involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The trifluoroethoxy group and the benzimidazole ring are crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Lansoprazole: A proton pump inhibitor with a similar benzimidazole structure.

    Omeprazole: Another proton pump inhibitor with structural similarities.

    Rabeprazole: Shares the benzimidazole core but has different substituents.

Uniqueness

2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]thio]-5-(tert-butyldimethylsilyloxy)-1H-benzimidazole is unique due to its specific trifluoroethoxy and tert-butyldimethylsilyloxy groups, which confer distinct chemical and physical properties. These groups enhance its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

tert-butyl-dimethyl-[[2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-3H-benzimidazol-5-yl]oxy]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28F3N3O2SSi/c1-14-18(26-10-9-19(14)29-13-22(23,24)25)12-31-20-27-16-8-7-15(11-17(16)28-20)30-32(5,6)21(2,3)4/h7-11H,12-13H2,1-6H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSUQJEQHDCQXRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CSC2=NC3=C(N2)C=C(C=C3)O[Si](C)(C)C(C)(C)C)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28F3N3O2SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00662127
Record name 6-{[tert-Butyl(dimethyl)silyl]oxy}-2-({[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

483.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076198-62-3
Record name 6-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1076198-62-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-{[tert-Butyl(dimethyl)silyl]oxy}-2-({[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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